N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
Description
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide is a halogenated pyridine derivative with the molecular formula C₁₀H₁₃BrN₂O₂ and a molecular weight of 273.13 g/mol . Its structure features a bromine atom at the 2-position of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 5-position, with a pivalamide (2,2-dimethylpropanamide) moiety attached to the 3-position. The compound is cataloged under CAS 1142192-30-0 and is primarily used in pharmaceutical and biochemical research as a synthetic intermediate . It is commercially available at a reference price of $2,294.87 per gram (reagent grade) .
Properties
IUPAC Name |
N-[2-bromo-5-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)10(16)14-8-4-7(6-15)5-13-9(8)12/h4-5,15H,6H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCXLOHRNWOXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide can undergo oxidation to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-(2-Carboxy-5-(hydroxymethyl)pyridin-3-yl)pivalamide.
Reduction: Formation of N-(2-Hydroxy-5-(hydroxymethyl)pyridin-3-yl)pivalamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide with analogs differing in substituents, halogens, or functional groups. Data are compiled from synthesis catalogs, pricing databases, and research publications.
Key Research Findings and Trends
Substituent Effects on Reactivity: The hydroxymethyl group in the target compound enhances polarity, improving solubility in polar solvents compared to non-substituted analogs like N-(2-Bromopyridin-3-yl)pivalamide . Cyanopyridine derivatives (e.g., CAS 1171920-02-7) exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing cyano group .
Halogen Influence :
- Dibrominated analogs (e.g., CAS 1138444-05-9) show increased molecular weight and altered reactivity in nucleophilic aromatic substitution, often requiring harsher conditions .
- Chloro analogs (e.g., CAS 1142191-88-5) are less reactive than bromo derivatives in Pd-catalyzed couplings but are cost-effective alternatives .
Functional Group Versatility: Aldehyde-substituted compounds (e.g., CAS 1142192-34-4) serve as precursors for imine or hydrazone formation, expanding utility in medicinal chemistry . Hydroxyimino groups (e.g., CAS 1142192-46-8) facilitate hydrogen bonding, influencing crystal packing and stability in solid-state studies .
Synthetic and Commercial Considerations :
Biological Activity
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a hydroxymethyl group at the 5-position, along with a pivalamide moiety. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins. The hydroxymethyl group may also participate in hydrogen bonding, further stabilizing interactions with biomolecules.
Key Mechanisms:
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties: Preliminary studies suggest it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity: Some studies have indicated that it possesses antimicrobial properties against certain bacterial strains.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls. This suggests its potential as an anti-inflammatory agent.
Research Findings
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer | Significant reduction in cell viability in vitro | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines in LPS model | |
| Antimicrobial | Effective against specific bacterial strains |
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxymethyl group and the pivalamide moiety. Variations in these synthetic routes can lead to different derivatives with potentially altered biological activities.
Synthesis Steps:
- Bromination : Introduction of bromine using N-bromosuccinimide (NBS).
- Hydroxymethylation : Formation of the hydroxymethyl group through appropriate reagents.
- Pivalamide Formation : Reaction with pivaloyl chloride under basic conditions.
Q & A
Basic Research Questions
Q. What are common synthetic routes for introducing bromine and hydroxymethyl groups into pyridine-based pivalamides?
- Synthesis Strategy : Bromination of pyridine precursors can be achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF at 80°C). The hydroxymethyl group may be introduced via reductive alkylation or by protecting the aldehyde intermediate (e.g., using NaBH₄ reduction of a formyl group, as seen in analogous pyridine derivatives) .
- Methodological Note : For regioselective bromination, steric and electronic factors must be considered. Catalytic systems like Pd(OAc)₂ with ligands may improve selectivity .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- Characterization Workflow :
NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C2, hydroxymethyl at C5). The pivalamide group shows distinct methyl resonances at ~1.2 ppm (¹H) and 25–30 ppm (¹³C) .
HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M+H]⁺ ~357 g/mol).
FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (hydroxyl O-H) .
Q. What are the key reactivity considerations for the hydroxymethyl group under various reaction conditions?
- Reactivity Profile :
- Oxidation : Susceptible to oxidation to a formyl group using MnO₂ or TEMPO/oxone.
- Protection : Trimethylsilyl (TMS) or acetyl groups can stabilize the hydroxymethyl moiety during further functionalization .
- Nucleophilic Substitution : The bromine at C2 may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) without affecting the hydroxymethyl group .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination of pyridine precursors be addressed?
- Regioselective Bromination :
- Directed Metalation : Use of directing groups (e.g., pivalamide) to guide bromine to the ortho position. For example, LDA (lithium diisopropylamide) at -78°C in THF facilitates deprotonation, followed by Br₂ quenching .
- Catalytic Systems : Pd-catalyzed C-H activation with NBS in acetonitrile at 60°C improves selectivity for C2 bromination .
Q. What strategies mitigate steric hindrance effects caused by the pivalamide group during functionalization?
- Steric Mitigation :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reduce aggregation of bulky pivalamide derivatives.
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for hindered substrates (e.g., 100°C, 30 min for amide coupling) .
- Protecting Group Alternatives : Use of less bulky groups (e.g., acetyl) during intermediate steps, followed by pivaloyl introduction .
Q. How do computational methods (e.g., DFT) aid in predicting reactivity and stability?
- Computational Workflow :
DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C5 hydroxymethyl group shows higher nucleophilicity than C2 bromine .
Solvent Modeling : COSMO-RS simulations predict solubility in common solvents (e.g., acetone, THF) and stability under acidic/basic conditions .
Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem bioactivity data from analogous pyridine carboxamides .
Data Contradiction Analysis
-
Contradiction in Yields :
-
Stability of Bromine Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
